6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
説明
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a boronate ester derivative of quinoxaline, a bicyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. The pinacol boronate group (-B(O2C2(CH3)4)) at the 6-position makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heterobiaryl structures . Its molecular formula is C14H16BN2O2, and it is structurally distinct from quinoline-based analogs due to the additional nitrogen atom in the quinoxaline ring, which alters electronic properties and reactivity .
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWICCYXTGRUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656823 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167418-13-4 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167418-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Pd-Catalyzed Borylation of 6-Bromoquinoxaline
This method involves a palladium-catalyzed coupling between 6-bromoquinoxaline and bis(pinacolato)diboron (B₂pin₂).
- Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) [PdCl₂(dppf)]
- Base : Potassium acetate (KOAc)
- Solvent : 1,4-Dioxane
- Temperature : 90°C
- Time : 1.5 hours
- Atmosphere : Inert (argon/nitrogen)
- Mix 6-bromoquinoxaline, B₂pin₂, PdCl₂(dppf), and KOAc in 1,4-dioxane.
- Heat under reflux with vigorous stirring.
- Purify via column chromatography.
Alternative Pd-Catalyzed Protocol with Modified Conditions
A modified approach using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] under aqueous conditions:
- Catalyst : Pd(PPh₃)₄
- Base : Sodium carbonate (Na₂CO₃)
- Solvent : 1,4-Dioxane/water/acetonitrile (5:1:0.5 v/v)
- Temperature : 100°C
- Time : 4 hours
Yield : 71%
Advantages :
- Tolerates aqueous conditions.
- Compatible with polar aprotic solvents.
Microwave-Assisted Synthesis
A high-throughput method employing microwave irradiation:
- Catalyst : PdCl₂(dppf)
- Base : Cesium carbonate (Cs₂CO₃)
- Solvent : 1,2-Dimethoxyethane (DME)/water (10:1 v/v)
- Temperature : 140°C
- Time : 1 hour
Yield : 69%
Key Features :
- Reduced reaction time.
- Suitable for scale-up.
Comparative Data Table
| Method | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|---|
| 1 | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 90 | 1.5 | 98% | |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/water/MeCN | 100 | 4 | 71% | |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DME/water | 140 | 1 | 69% |
Critical Analysis
- Catalyst Efficiency : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in non-aqueous systems, likely due to enhanced stability of the ferrocene-based ligand.
- Solvent Impact : Anhydrous 1,4-dioxane minimizes side reactions (e.g., protodeboronation), while aqueous mixtures simplify purification.
- Yield Optimization : The highest yield (98%) is achieved with KOAc, which facilitates transmetallation without hydrolyzing the boronic ester.
Industrial-Scale Considerations
化学反応の分析
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as hydroboration and oxidation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is carried out in a solvent like DMF or toluene at temperatures ranging from 80°C to 120°C.
Hydroboration: This reaction involves the addition of boron to alkenes or alkynes, often using reagents like pinacolborane in the presence of a transition metal catalyst.
Oxidation: Oxidation reactions can convert the boronic ester group to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Hydroboration: The products are organoboron compounds, which can be further functionalized.
Oxidation: The products are alcohols or phenols, depending on the starting material.
科学的研究の応用
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Quinoxaline derivatives have been extensively studied for their biological activities. Research indicates that compounds similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline exhibit promising antimicrobial and anticancer properties. For instance:
- Antituberculosis Activity : Certain quinoxaline derivatives have shown high efficacy against Mycobacterium tuberculosis. The incorporation of the dioxaborolane moiety may enhance the compound's ability to penetrate bacterial cell walls and exert its effects .
- Antifungal and Antiviral Effects : Quinoxaline derivatives have demonstrated significant antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. Additionally, some compounds in this class exhibit antiviral properties against specific viruses .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound is also being investigated for its potential application in organic electronics. Its unique structure allows it to function as a suitable candidate for organic light-emitting diodes (OLEDs):
- Thermally Activated Delayed Fluorescence : Recent studies have explored the use of quinoxaline derivatives in OLEDs due to their efficient light-emission properties. The incorporation of the dioxaborolane group can enhance the thermal stability and efficiency of these devices .
Organic Synthesis
Building Block in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Suzuki Coupling Reactions : The compound can participate in Suzuki coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
作用機序
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halogenated quinoxaline.
Transmetalation: The boronic ester group transfers to the palladium complex, forming a palladium-boron intermediate.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond, regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic ester group, which facilitate the formation of carbon-carbon bonds.
類似化合物との比較
Structural and Functional Group Analysis
The table below summarizes key structural features and similarity scores of related compounds:
Reactivity and Electronic Effects
- Quinoxaline vs. Quinoline Derivatives: The quinoxaline core (two nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), enhancing the electrophilicity of the boronate group. This increases reactivity in Suzuki-Miyaura couplings, particularly with electron-rich aryl halides .
- Methoxy Substituents (e.g., 2-methoxy-6-boronate quinoline): Electron-donating OCH3 groups stabilize the boronate, requiring milder reaction conditions but reducing reactivity toward electron-deficient partners .
Physical Properties and Handling
- Solubility: Methoxy-substituted derivatives (e.g., 2-methoxy-6-boronate quinoline) exhibit higher solubility in polar solvents like DMF and THF compared to the parent quinoxaline compound .
- Stability: Chlorinated derivatives (e.g., 6-chloro-7-boronate quinoxaline) are sensitive to light and moisture, requiring storage at 2–8°C .
生物活性
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoxaline derivatives which are known for their diverse pharmacological properties. The following sections detail the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Chemical Formula : CHBNO
- Molecular Weight : 255.1 g/mol
- CAS Number : 44118298
The compound features a quinoxaline core substituted with a boron-containing moiety, which is hypothesized to influence its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound significantly attenuates pro-inflammatory cytokine production in human monocytes. Specifically:
- NF-κB Pathway Modulation : The compound was shown to reduce NF-κB activation induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), indicating its role as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the quinoxaline structure can enhance anti-inflammatory efficacy. For instance:
- Lead Compound : The derivative with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety (referred to as (R)-6) exhibited the highest potency in reducing NF-κB activity with an IC of approximately 25 pM .
Cytokine Release Modulation
In further investigations using multiplex enzyme-linked immunosorbent assays (ELISA), it was found that this compound effectively modulates the release of several key cytokines:
| Cytokine | Effect |
|---|---|
| IL-6 | Decreased secretion |
| IL-1β | Decreased secretion |
| TNF-α | Decreased secretion |
| IL-10 | Increased secretion |
These results suggest a broad-spectrum anti-inflammatory action through modulation of multiple cytokines involved in inflammatory responses .
In Vitro Studies
In vitro studies utilized THP-1 monocyte cell lines to assess the compound's anti-inflammatory effects. The results indicated that treatment with this compound led to:
- Reduction in NF-κB-driven luciferase activity : This was measured post LPS challenge.
- Enhanced expression of anti-inflammatory markers : Such as IL-10.
In Vivo Studies
Preliminary in vivo studies in murine models have corroborated the in vitro findings. Mice treated with the compound showed significant reductions in inflammation markers compared to controls. These findings support the potential for therapeutic applications in conditions characterized by excessive inflammation .
Q & A
Q. What are the typical synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, and what reaction conditions are critical for achieving high yields?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , where a quinoxaline halide (e.g., 6-bromoquinoxaline) reacts with a pinacol boronate ester. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) under inert atmosphere (argon/nitrogen) .
- Temperature control : Reactions often proceed at 80–100°C for 5–12 hours to ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol or dichloromethane) yields pure product .
Q. Example Reaction Conditions :
| Starting Material | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromoquinoxaline | PdCl₂(dppf) | THF | 85°C, 8h | 80% | |
| 6-Chloroquinoxaline | Pd(PPh₃)₄ | DMF | 100°C, 12h | 65% |
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?
Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ for C₁₆H₂₀BN₂O₂: calc. 291.16, observed 291.15) .
- X-ray Crystallography : Resolves bond angles (e.g., B–O bond lengths ~1.36–1.38 Å) and crystal packing, critical for confirming stereoelectronic effects .
Q. Data Interpretation Tips :
- Compare NMR shifts with analogous boronate esters (e.g., 4-aryl-dioxaborolanes) to validate assignments .
- Cross-check melting points (mp) with literature (e.g., mp 189–191°C for related quinoxalines) to assess purity .
Q. How does the dioxaborolane moiety influence the reactivity of quinoxaline derivatives in medicinal chemistry applications?
The boronate group enhances:
- Cross-coupling versatility : Enables late-stage functionalization in drug candidates via Suzuki reactions .
- Electrophilic reactivity : The electron-deficient quinoxaline core interacts with nucleophilic targets (e.g., cysteine residues in enzymes), useful in kinase inhibitors .
- Solubility : The lipophilic dioxaborolane improves membrane permeability, critical for CNS-targeting agents .
Example Application :
In antitumor studies, boronate-containing quinoxalines inhibit topoisomerase II by chelating Mg²⁺ ions in the enzyme’s active site .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound in complex molecular systems?
- Ligand design : Bulky ligands (e.g., SPhos) reduce steric hindrance in congested aryl systems .
- Solvent optimization : Use mixed solvents (e.g., THF/H₂O, 4:1) to balance solubility and reaction rate .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 12h) while maintaining yields >75% .
Q. Challenges :
Q. How should researchers address contradictions between crystallographic data and spectroscopic analyses?
Discrepancies often arise from:
- Crystal packing effects : X-ray structures may show distorted bond angles (e.g., C–B–O angles) due to intermolecular forces, while NMR reflects solution-state conformations .
- Dynamic processes : Rotameric equilibria in solution (observed via VT-NMR) can obscure NOE correlations, complicating structural assignments .
Q. Resolution :
- Perform DFT calculations to compare experimental vs. optimized geometries (e.g., B3LYP/6-31G* level) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Q. What computational methods are recommended for studying the electronic effects of the dioxaborolane group?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The dioxaborolane lowers LUMO energy, enhancing electrophilicity at the quinoxaline core .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to guide solubility optimization .
- Docking Studies : Model boronate-enzyme interactions (e.g., with PARP1) to rationalize inhibition mechanisms .
Example Finding :
DFT reveals a 0.5 Å elongation in the B–O bond under aqueous conditions, explaining hydrolytic instability .
Q. How can stability issues of the boronate ester be mitigated during storage and handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
